3-Ethyl-2,3,4-trimethylhexane
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Overview
Description
3-Ethyl-2,3,4-trimethylhexane is a branched alkane with the molecular formula C11H24. It is part of the larger family of hydrocarbons known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its complex structure, featuring multiple branching points, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,3,4-trimethylhexane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). This reaction facilitates the addition of ethyl and methyl groups to the hexane backbone, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are used to promote the formation of branched structures, which are then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,3,4-trimethylhexane primarily undergoes reactions typical of alkanes, including:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Substitution reactions with halogens (e.g., chlorine or bromine) under UV light, resulting in the formation of haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller alkanes and alkenes.
Common Reagents and Conditions
Halogenation: Requires halogens (Cl2, Br2) and UV light.
Combustion: Requires oxygen and an ignition source.
Cracking: Involves high temperatures and catalysts like zeolites.
Major Products
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Halogenation: Produces various haloalkanes depending on the halogen used.
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-2,3,4-trimethylhexane is used in various scientific research applications:
Chemistry: Studied for its structural properties and reactivity, providing insights into the behavior of branched alkanes.
Biology: Used as a model compound to study the metabolism of hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a reference compound in analytical chemistry.
Mechanism of Action
As an alkane, 3-Ethyl-2,3,4-trimethylhexane primarily interacts through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of C-H and C-C bonds. In biological systems, it may be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylhexane
- 3,3,4-Trimethylhexane
- 2,3,3-Trimethylhexane
Uniqueness
3-Ethyl-2,3,4-trimethylhexane is unique due to its specific branching pattern, which can influence its boiling point, melting point, and reactivity compared to other similar alkanes. The presence of an ethyl group at the third carbon adds to its distinct structural and chemical properties.
Properties
CAS No. |
61868-79-9 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,3,4-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-10(5)11(6,8-2)9(3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
XCNOKZUAQAZTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CC)C(C)C |
Origin of Product |
United States |
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